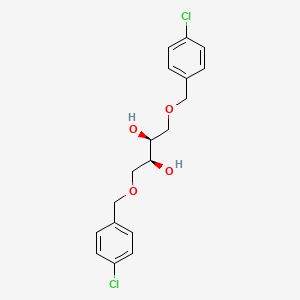
(-)-1,4-Bis-O-(4-chlorobenzyl)-L-threitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-1,4-Bis-O-(4-chlorobenzyl)-L-threitol:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-1,4-Bis-O-(4-chlorobenzyl)-L-threitol typically involves the protection of the hydroxyl groups of L-threitol followed by the introduction of 4-chlorobenzyl groups. One common method involves the use of 4-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (-)-1,4-Bis-O-(4-chlorobenzyl)-L-threitol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF or THF.
Major Products:
Oxidation: Formation of 4-chlorobenzoic acid.
Reduction: Formation of 4-chlorobenzyl alcohol.
Substitution: Formation of various substituted benzyl ethers.
Scientific Research Applications
Chemistry: (-)-1,4-Bis-O-(4-chlorobenzyl)-L-threitol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the preparation of various functionalized derivatives .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may act as an intermediate in the synthesis of pharmaceutical agents and has been studied for its potential antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the formulation of coatings, adhesives, and other polymeric materials .
Mechanism of Action
The mechanism of action of (-)-1,4-Bis-O-(4-chlorobenzyl)-L-threitol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are subject to ongoing research, but it is believed that the presence of the 4-chlorobenzyl groups plays a crucial role in its biological activity .
Comparison with Similar Compounds
4-Chlorobenzyl chloride: Used in the synthesis of various benzyl derivatives.
4-Chlorobenzyl alcohol: A precursor for the synthesis of esters and other derivatives.
4-Chlorobenzaldehyde: Used in the synthesis of aromatic compounds.
Uniqueness: (-)-1,4-Bis-O-(4-chlorobenzyl)-L-threitol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H20Cl2O4 |
|---|---|
Molecular Weight |
371.3 g/mol |
IUPAC Name |
(2S,3S)-1,4-bis[(4-chlorophenyl)methoxy]butane-2,3-diol |
InChI |
InChI=1S/C18H20Cl2O4/c19-15-5-1-13(2-6-15)9-23-11-17(21)18(22)12-24-10-14-3-7-16(20)8-4-14/h1-8,17-18,21-22H,9-12H2/t17-,18-/m0/s1 |
InChI Key |
MBGYQXOSGYFFSY-ROUUACIJSA-N |
Isomeric SMILES |
C1=CC(=CC=C1COC[C@@H]([C@H](COCC2=CC=C(C=C2)Cl)O)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1COCC(C(COCC2=CC=C(C=C2)Cl)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


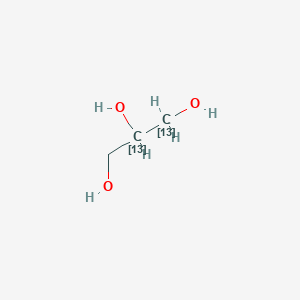
![5-(2-furyl)-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12057336.png)

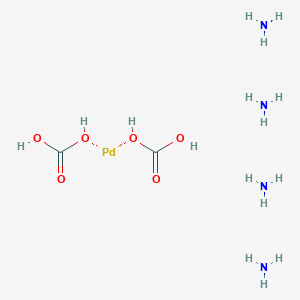

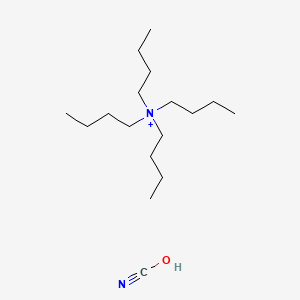
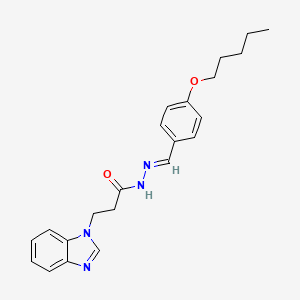


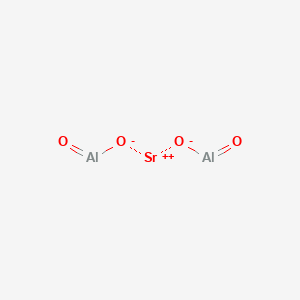
![(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]pentanoic acid;hydrate](/img/structure/B12057375.png)
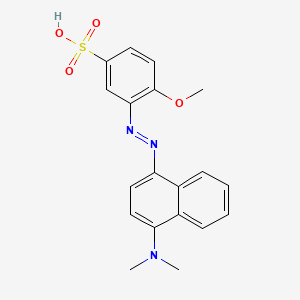
![N'-[(E)-(4-butoxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide](/img/structure/B12057407.png)
![4-[(E)-(2-{2-Oxo-2-[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B12057413.png)
